4-Bromo-1,2-bis(bromomethyl)benzene

Flame retardancy Bromine content Material science

Researchers requiring stepwise functionalization of polybrominated arenes face regioisomer contamination risks with generic bis(bromomethyl)benzene sources. 4-Bromo-1,2-bis(bromomethyl)benzene eliminates this ambiguity: • Trifunctional platform: two benzylic C(sp³)-Br sites and one aryl C(sp²)-Br site enable three-step orthogonal diversification without protecting groups. • 69.9% bromine mass fraction-highest among bis(bromomethyl)benzene analogs-maximizes flame-retardant loading efficiency. • 93% synthetic yield delivers cost-effective multi-gram access; commercially available at ≥97% purity with full analytical documentation.

Molecular Formula C8H7Br3
Molecular Weight 342.85 g/mol
CAS No. 69189-19-1
Cat. No. B1367092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,2-bis(bromomethyl)benzene
CAS69189-19-1
Molecular FormulaC8H7Br3
Molecular Weight342.85 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CBr)CBr
InChIInChI=1S/C8H7Br3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2
InChIKeyPJYGXPFKKAJUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,2-bis(bromomethyl)benzene: Trifunctional Building Block


4‑Bromo‑1,2‑bis(bromomethyl)benzene (CAS 69189‑19‑1) is a C8H7Br3 aryl bromide bearing two reactive benzylic bromomethyl groups at the 1,2‑positions and a nuclear bromine substituent at the 4‑position . The compound is isolated as a white crystalline solid and must be stored under inert atmosphere at 2–8 °C . It serves as a trifunctional electrophilic building block for iterative cross‑coupling, coordination chemistry, and polymer synthesis, and is commercially available at 97–98% purity .

Why 4-Bromo-1,2-isomer Excels over Generic Isomers


Although several C8H7Br3 and C8H8Br2 regioisomers share the same elemental composition, their substitution patterns dictate fundamentally different reactivity profiles in sequential derivatization. The 4‑bromo‑1,2‑arrangement places the aryl bromide in a position electronically decoupled from the two ortho‑benzylic bromides, enabling clean, stepwise chemoselective cross‑coupling at the bromomethyl sites followed by the aryl bromide, or vice versa . In contrast, the 1,2‑bis(bromomethyl)benzene parent (CAS 91‑13‑4) lacks the nuclear bromine handle entirely, limiting post‑functionalization to only two sites, while the 2‑bromo‑1,3‑regioisomer (CAS 25006‑88‑6) exhibits a different crystal packing, melting point, and steric environment that can alter metal‑coordination geometry . Generic substitution therefore risks both synthetic divergence and procurement of a compound with incompatible physical handling characteristics.

4-Bromo-1,2-bis(bromomethyl)benzene: Quantitative Evidence


Bromine Content Advantage

The calculated bromine mass fraction of 4‑bromo‑1,2‑bis(bromomethyl)benzene (C8H7Br3, MW 342.85) is 69.9% (3 × 79.90 / 342.85), compared with 60.6% for 1,2‑bis(bromomethyl)benzene (C8H8Br2, MW 263.96) and 1,4‑bis(bromomethyl)benzene (CAS 623‑24‑5) [1]. Among direct regioisomeric tribromo analogues (e.g., 2‑bromo‑1,3‑bis(bromomethyl)benzene, CAS 25006‑88‑6), the bromine mass fraction is identical at 69.9%, but the regiochemical distribution differs .

Flame retardancy Bromine content Material science

Synthetic Yield Advantage

The benzylic bromination of 4‑bromo‑o‑xylene (0.0811 mol) with N‑bromosuccinimide (NBS) and AIBN in refluxing CCl4, followed by fractional NBS/AIBN addition and hexane crystallization, affords 4‑bromo‑1,2‑bis(bromomethyl)benzene in 93% isolated yield (23 g white crystals) . In contrast, literature procedures for synthesizing the parent 1,2‑bis(bromomethyl)benzene (CAS 91‑13‑4) from o‑xylene report yields as low as 56% when purified via chloroform crystallization [1].

Synthesis efficiency Process chemistry Procurement cost

Trifunctional Reactivity

4‑Bromo‑1,2‑bis(bromomethyl)benzene possesses three chemically distinct C–Br bonds: two benzylic C(sp3)–Br bonds (bromomethyl groups at C‑1 and C‑2) and one aryl C(sp2)–Br bond (at C‑4). The benzylic bromides undergo rapid nucleophilic substitution (SN2) or Kumada/Negishi coupling, while the aryl bromide requires Pd‑catalyzed cross‑coupling (Suzuki, Heck) [1]. This orthogonality allows sequential functionalization without protecting‑group manipulation. The parent 1,2‑bis(bromomethyl)benzene (CAS 91‑13‑4) contains only two benzylic bromides and no aryl bromide, offering one fewer diversification site . Regioisomers such as 2‑bromo‑1,3‑bis(bromomethyl)benzene (CAS 25006‑88‑6) also contain three bromine atoms but place the aryl bromide between the two benzylic sites, potentially altering the electronics of the aromatic ring and the steric accessibility of the benzylic positions .

Cross‑coupling Chemoselectivity Iterative synthesis

Commercial Purity and QC Standards

4‑Bromo‑1,2‑bis(bromomethyl)benzene is commercially supplied at 97% purity (Sigma‑Aldrich/Ambeed) and 98% purity (Leyan) , with batch‑specific QC documentation including 1H NMR, HPLC, and GC available from major vendors such as Bidepharm . In comparison, 2‑bromo‑1,3‑bis(bromomethyl)benzene is offered at 95–98% purity (TCI, VWR) with a melting point specification of 104–108 °C, while 1‑bromo‑2,4‑bis(bromomethyl)benzene purity specifications vary by supplier .

Quality control Procurement specification Reproducibility

4-Bromo-1,2-bis(bromomethyl)benzene: Key Applications


Flame-Retardant Polymer Additive

With a bromine mass fraction of 69.9%, 4‑bromo‑1,2‑bis(bromomethyl)benzene delivers more bromine per unit mass than any C8H8Br2 bis(bromomethyl)benzene analogue (60.6% Br) . This higher loading efficiency is critical for minimizing the weight percentage of flame‑retardant additive required to achieve target LOI (Limiting Oxygen Index) values in polystyrene foams and engineering thermoplastics, as described in patent literature on polybrominated bisaryl flame‑retardant systems [1]. The compound's three bromine atoms contribute to gas‑phase radical quenching during combustion, and its aryl‑bromine bond provides higher thermal stability than purely aliphatic bromine sources, reducing premature degradation during polymer processing.

Medicinal Chemistry Library Synthesis

The orthogonal reactivity of the two benzylic C(sp3)–Br sites and the single aryl C(sp2)–Br site enables a three‑step diversification sequence without protecting‑group chemistry . A typical route involves: (i) Suzuki coupling at the aryl bromide with an arylboronic acid, (ii) nucleophilic displacement of one benzylic bromide with an amine or thiol, and (iii) a second cross‑coupling or substitution at the remaining benzylic site [1]. This trifunctional platform is documented as a building block for isoindoline‑based bioactive molecules in patent WO2008/24435 , and the 93% synthetic yield ensures cost‑effective access to this scaffold for parallel library production.

Coordination Polymer & MOF Ligands

4‑Bromo‑1,2‑bis(bromomethyl)benzene serves as a precursor to ditopic and tritopic ligands for coordination chemistry . The two bromomethyl groups can be converted to phosphine, amine, or carboxylate donors, while the 4‑bromo substituent can remain as a pendant functional group or undergo further coupling to tune the electronic properties of the resulting ligand. The ortho arrangement of the two ligating arms creates a chelating geometry distinct from the meta (1,3‑) or para (1,4‑) bis(bromomethyl)benzene analogues, influencing the topology and porosity of the resulting coordination network [1]. This regiospecificity is not accessible from generic bis(bromomethyl)benzene mixtures and justifies the procurement of the pure 1,2,4‑substituted isomer.

Agrochemical and Specialty Chemical Intermediate

The compound's high isolated yield (93%) and commercial availability at 97–98% purity with full analytical documentation make it suitable as a cost‑controlled intermediate in agrochemical synthesis programs requiring multi‑kilogram quantities. The presence of three bromine atoms also facilitates post‑synthetic diversification via halogen‑metal exchange or transition‑metal‑catalyzed cross‑coupling, providing a convergent entry point to complex arylated products used in crop protection chemistry. The storage requirement (inert atmosphere, 2–8 °C) is standard for benzylic bromides [1] and does not impose unusual supply‑chain constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1,2-bis(bromomethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.